5,7-Dimethylisoquinoline-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethylisoquinoline-1-carboxylic acid is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethylisoquinoline-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst . Another method includes the use of α-imino-oxalic acid as an internal oxidant, which facilitates the formation of the isoquinoline ring .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds under acidic conditions to yield isoquinolines . The Skraup synthesis is another industrial method that involves the cyclization of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethylisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions are common, where substituents can be introduced at various positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts acylation and alkylation reactions are often employed, using reagents like aluminum chloride and acyl chlorides.
Major Products
Oxidation: N-oxides of isoquinoline.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinolines depending on the reagents used.
Scientific Research Applications
5,7-Dimethylisoquinoline-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5,7-Dimethylisoquinoline-1-carboxylic acid involves its interaction with various molecular targets. Isoquinoline derivatives are known to intercalate with DNA, inhibiting topoisomerase II and affecting DNA replication and transcription . Additionally, they may interact with specific enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5,7-Dimethylisoquinoline-1-carboxylic acid is unique due to the presence of methyl groups at the 5 and 7 positions, which can influence its chemical reactivity and biological activity. These structural modifications can enhance its potential as a therapeutic agent and its utility in organic synthesis.
Properties
Molecular Formula |
C12H11NO2 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
5,7-dimethylisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C12H11NO2/c1-7-5-8(2)9-3-4-13-11(12(14)15)10(9)6-7/h3-6H,1-2H3,(H,14,15) |
InChI Key |
FQAGRKWMUMYKNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CN=C(C2=C1)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.